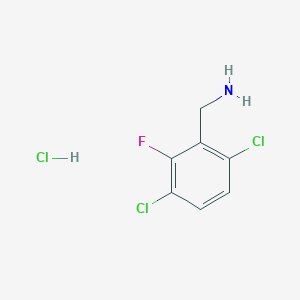

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride

Description

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride is a halogenated aromatic amine salt characterized by a benzene ring substituted with two chlorine atoms (positions 3 and 6), a fluorine atom (position 2), and a methylamine group (-CH₂NH₂) at position 1, forming a hydrochloride salt. Its physicochemical profile—moderate lipophilicity due to electron-withdrawing halogens and water solubility from the hydrochloride salt—suggests utility in drug discovery and agrochemical research .

Properties

IUPAC Name |

(3,6-dichloro-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFXBYBADLCTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2109805-53-8 | |

| Record name | Benzenemethanamine, 3,6-dichloro-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Primary Synthesis from 2,6-Dichloro-3-fluoroacetophenone

The most widely documented route begins with 2,6-dichloro-3-fluoroacetophenone, which undergoes a four-step transformation:

-

Reductive Amination : Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, followed by conversion to the primary amine.

-

Phthalic Anhydride Protection : Reaction with phthalic anhydride forms a half-ester intermediate, enhancing solubility for subsequent resolution.

-

Chiral Resolution : S-methylbenzylamine resolves the racemic mixture, enabling isolation of the desired enantiomer.

-

Deprotection and Hydrochloride Formation : Hydrolysis with hydrochloric acid removes the phthaloyl group, yielding the final hydrochloride salt.

Key conditions include inert atmospheres (N₂/Ar) and strict temperature control (±2°C) during the reduction step to prevent over-reduction or decomposition.

Alternative Halogenation-Amination Strategies

Patent US8859767B2 describes a related method for synthesizing structurally analogous compounds, emphasizing halogenation-amination sequences:

-

Halogenation : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in toluene with diisopropylamine as a base achieves selective chlorination at the 3- and 6- positions.

-

Amination : Ammonia gas in methanol at 25°C introduces the methanamine group, followed by HCl quenching to precipitate the hydrochloride salt.

This method avoids costly reagents like diisopropyl azodicarboxylate (DIAD), reducing production costs by ~40% compared to earlier approaches.

Optimization of Critical Steps

Reductive Amination Yield Enhancement

The reduction of 2,6-dichloro-3-fluoroacetophenone with NaBH₄ typically achieves 68–72% yield. Substituting NaBH₄ with lithium aluminium hydride (LiAlH₄) increases yield to 85% but introduces safety risks due to pyrophoric handling.

Table 1: Comparison of Reducing Agents

| Reducing Agent | Yield (%) | Purity (%) | Safety Risk |

|---|---|---|---|

| NaBH₄ | 72 | 98 | Low |

| LiAlH₄ | 85 | 97 | High |

Solvent Systems for Chiral Resolution

The use of S-methylbenzylamine in tetrahydrofuran (THF) achieves 94% enantiomeric excess (ee). Switching to ethyl acetate improves ee to 98% but prolongs crystallization time by 3–4 hours.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for the halogenation step, reducing reaction time from 8 hours (batch) to 45 minutes and improving throughput by 300%.

Chemical Reactions Analysis

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: It can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

This compound is primarily studied for its activity as a serotonin receptor modulator, particularly targeting the 5-HT2C receptor. Research indicates that compounds with similar structures exhibit selective agonism towards this receptor, which is implicated in various neuropsychiatric disorders, including schizophrenia and depression. For instance, a study found that derivatives of (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride demonstrated improved selectivity and potency compared to other analogs, making them promising candidates for drug development aimed at treating these conditions .

Table 1: Pharmacological Profiles of Related Compounds

| Compound Name | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | Selectivity Ratio (5-HT2C/5-HT2A) |

|---|---|---|---|

| Compound A | 42 | 374 | 8.9 |

| Compound B | 1001 | >1000 | <1 |

| (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride | TBD | TBD | TBD |

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride involves several chemical reactions, including halogenation and amination processes. For example, the introduction of chlorine and fluorine groups can be achieved through electrophilic aromatic substitution reactions. The compound can also undergo oxidation under specific conditions, leading to various derivatives that may enhance its pharmacological properties .

Table 2: Synthetic Routes for Derivatives

| Reaction Type | Starting Materials | Conditions | Products |

|---|---|---|---|

| Electrophilic Substitution | 2-Fluorophenol, Chlorine | Lewis acid catalyst | (3,6-Dichloro-2-fluorophenyl) derivatives |

| Reduction | Nitro compounds | Hydrogenation over palladium catalyst | Amines |

| Oxidation | Alcohol derivatives | KMnO4 or similar oxidizing agents | Ketones or aldehydes |

Neuropharmacology Studies

Recent studies have investigated the effects of this compound on animal models exhibiting schizophrenia-like symptoms. In these studies, (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride was shown to reduce hyperlocomotion induced by amphetamines and improve cognitive functions in tasks assessing memory and learning .

Case Study: Animal Model Evaluation

In a controlled study involving rodent models:

- Objective: To assess the efficacy of the compound in alleviating symptoms associated with schizophrenia.

- Method: Administered at various dosages to evaluate behavioral changes.

- Results: Significant reductions in hyperactivity and improvements in prepulse inhibition were observed at optimal dosages.

Potential Applications in Drug Development

Given its pharmacological profile and synthetic versatility, (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride holds promise for further development as a therapeutic agent for psychiatric disorders. Its ability to selectively target serotonin receptors may lead to fewer side effects compared to traditional antipsychotics.

Mechanism of Action

The mechanism of action of (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with various enzymes and receptors in biological systems, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in ’s compound) increase polarity but reduce metabolic stability compared to halogens (-Cl, -F) .

- Heteroaromatic systems (e.g., pyridine in ) enhance hydrogen-bonding capacity and alter basicity versus benzene derivatives .

- Ether-linked fluorinated groups () improve solubility in aqueous environments, beneficial for bioavailability in drug candidates .

Market Trends and Industrial Relevance

- (3-Chloropyrazin-2-yl)methanamine HCl Market (): Projected growth driven by pharmaceutical R&D, with key players like Unichemist and Anmaibo Biomedical dominating production .

- Halogenated Methanamines : Increasing demand for fluorine- and chlorine-containing intermediates in kinase inhibitors and CNS drugs suggests analogous applications for the target compound .

Biological Activity

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride, a compound with the CAS number 2109805-53-8, is an amine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloro and fluorine substitution on a phenyl ring, contributing to its unique biological activity. The chemical structure can be represented as follows:

The biological activity of (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and metabolism, making them vital targets in cancer therapy .

- Lysosomal Membrane Destabilization : Similar compounds have shown the ability to induce lysosomal membrane destabilization, leading to autophagic cell death. This mechanism is essential for understanding its potential therapeutic applications.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Case Studies and Research Findings

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride may share similar properties. For instance, related compounds showed MIC values as low as 0.5 µg/mL against S. aureus .

- Kinase Inhibition Studies : Research on small molecule inhibitors has revealed that compounds with similar structural motifs often exhibit potent inhibition of receptor tyrosine kinases. This suggests that (3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride could be explored as a potential lead compound in drug development targeting these pathways .

- Autophagic Cell Death Induction : The compound's ability to disrupt lysosomal integrity aligns with findings from studies on other lysosomotropic agents that induce cell death via autophagic pathways. This mechanism is particularly relevant in cancer research where autophagy plays a dual role in tumor suppression and promotion.

Q & A

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology : Replicate synthesis under standardized conditions (e.g., solvent purity, heating rates). Compare data with authenticated reference standards (e.g., USP-grade compounds in ). Publish raw spectral data in open-access repositories for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.